Cas no 5692-35-3 (Benzamide,3,5-dimethyl-)

Benzamide, 3,5-dimethyl- is a substituted benzamide derivative characterized by the presence of methyl groups at the 3 and 5 positions of the benzene ring. This structural modification enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits favorable solubility properties in common organic solvents, facilitating its use in various chemical reactions. Its well-defined molecular structure allows for precise functionalization, enabling the development of specialized derivatives. Due to its consistent purity and reliable performance, 3,5-dimethylbenzamide is commonly employed in research and industrial settings for the synthesis of more complex aromatic compounds.
Benzamide,3,5-dimethyl- structure
Benzamide,3,5-dimethyl- structure
Product Name:Benzamide,3,5-dimethyl-
CAS No:5692-35-3
MF:C9H11NO
MW:149.189742326736
MDL:MFCD11643198
CID:367951
PubChem ID:319485
Update Time:2025-11-06

Benzamide,3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3,5-dimethyl-
    • 3,5-DIMETHYLBENZAMIDE
    • 3,5-Dimethyl-benzoesaeure-amid
    • 3,5-dimethyl-benzoic acid amide
    • 3,5-Dimethyl-benzosaeure-amid
    • Benzamide,3,5-dimethyl
    • Dimethylbenzamid
    • Mesitylenamide
    • NSC 263781
    • NSC-263781
    • AKOS008937488
    • NSC263781
    • Benzamide, 3,5-dimethyl- (7CI,8CI,9CI)
    • 5692-35-3
    • ZGPFNDFPSMUWJJ-UHFFFAOYSA-N
    • SCHEMBL501850
    • DTXSID20312874
    • G68123
    • MFCD11643198
    • MDL: MFCD11643198
    • Inchi: 1S/C9H11NO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
    • InChI Key: ZGPFNDFPSMUWJJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)C=C(C)C=1)N

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.060±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 135-135.5 ºC (water )
  • Boiling Point: 231.8±29.0 ºC (760 Torr),
  • Flash Point: 94.0±24.3 ºC,
  • Solubility: Very slightly soluble (0.9 g/l) (25 º C),
  • PSA: 43.09000
  • LogP: 2.10260

Benzamide,3,5-dimethyl- Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on Benzamide,3,5-dimethyl-

Benzamide,3,5-dimethyl- (CAS No. 5692-35-3): A Comprehensive Overview in Modern Chemical Biology

Benzamide,3,5-dimethyl- (CAS No. 5692-35-3) is a fascinating organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, characterized by a benzamide core with dimethyl substitutions at the 3rd and 5th positions, represents a promising scaffold for the development of novel pharmaceutical agents. The detailed exploration of its chemical characteristics, synthesis methods, and emerging applications in biomedical research provides a comprehensive understanding of its significance in contemporary science.

The molecular structure of Benzamide,3,5-dimethyl- (CAS No. 5692-35-3) consists of a benzene ring linked to a carbonyl group via an amide bond, with two methyl groups attached to the ring at the 3rd and 5th positions. This substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The benzamide moiety is particularly noteworthy, as it is a common pharmacophore found in numerous bioactive compounds. Its presence in Benzamide,3,5-dimethyl- suggests potential roles in modulating various biological pathways.

In terms of synthesis, Benzamide,3,5-dimethyl- (CAS No. 5692-35-3) can be prepared through several methodologies. One common approach involves the condensation of 3,5-dimethylaniline with phthalic anhydride or succinic anhydride under controlled conditions. Alternatively, nucleophilic substitution reactions can be employed to introduce the amide group onto a pre-formed dimethylbenzene derivative. The choice of synthetic route depends on factors such as yield optimization, purity requirements, and scalability considerations. Advanced techniques like catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been explored to enhance the efficiency of its preparation.

The biological significance of Benzamide,3,5-dimethyl- (CAS No. 5692-35-3) has been extensively studied in recent years. Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory and metabolic disorders. For instance, studies have demonstrated its potential as an antagonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating lipid metabolism and glucose homeostasis. Additionally, preliminary investigations suggest that it may interact with cyclooxygenase enzymes (COX), thereby modulating inflammatory responses.

Recent advancements in computational chemistry have further illuminated the mechanistic aspects of Benzamide,3,5-dimethyl- (CAS No. 5692-35-3). Molecular docking simulations have been employed to predict its binding affinity to various biological targets, providing insights into its potential pharmacological actions. These studies have highlighted the importance of the dimethyl substituents in enhancing binding interactions with specific protein receptors. Furthermore, quantum mechanical calculations have been used to elucidate the electronic structure of the molecule, aiding in the rational design of derivatives with improved bioactivity.

The therapeutic applications of Benzamide,3,5-dimethyl- (CAS No. 5692-35-3) are still under exploration but hold significant promise for addressing various health challenges. In oncology research, for example, this compound has shown potential as an inhibitor of kinases involved in cancer cell proliferation. Its ability to disrupt key signaling pathways has made it a subject of interest for developing novel anticancer agents. Similarly, in neurology research, studies suggest that it may interact with neurotransmitter receptors, offering possibilities for treating neurological disorders such as Alzheimer's disease.

In conclusion,Benzamide,3,5-dimethyl (CAS No. 5692-35-3) is a versatile compound with remarkable potential in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation and development. As our understanding of its mechanisms and applications continues to evolve,Benzamide,3,5-dimethyl, is poised to play a significant role in shaping future advancements in drug discovery and therapeutic interventions.

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